molecular formula C14H13N3O3S B2789883 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1774901-09-5

4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2789883
CAS No.: 1774901-09-5
M. Wt: 303.34
InChI Key: VMPPYGSPALXFDN-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine scaffold fused with a substituted phenyl group. The core structure consists of a pyridine ring fused to a 1,2,4-thiadiazine system, with a 1,1-dioxide modification on the thiadiazine ring.

Properties

IUPAC Name

4-(4-ethylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-2-10-5-7-11(8-6-10)17-13-12(4-3-9-15-13)21(19,20)16-14(17)18/h3-9H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPPYGSPALXFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-ethylphenylamine with a suitable pyridine derivative, followed by cyclization with sulfur and nitrogen sources to form the thiadiazine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise in biological assays for its antimicrobial, antifungal, and anticancer activities.

    Medicine: Research has indicated potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Features References
4-(4-Ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Target Compound) 4-Ethylphenyl C₁₆H₁₅N₃O₃S 329.37 g/mol Pyrido[2,3-e] fusion; enhanced lipophilicity due to ethyl group. -
4-(3-Methylphenyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Torsemide Impurity E) 3-Methylphenyl C₁₃H₁₁N₃O₃S 289.31 g/mol Pyrido[4,3-e] fusion; used as a reference standard in pharmaceutical analysis.
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-Fluoro-3-methylphenyl C₁₃H₁₀FN₃O₃S 307.30 g/mol Fluorine substitution may enhance metabolic stability and binding affinity.
7-Chloro-2-propyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 7-Chloro, 2-propyl C₁₀H₁₀ClN₂O₃S 270.71 g/mol Benzo-fused system; tested for antiparasitic activity.

Structural and Functional Insights

Substituent Effects: Ethyl vs. Fluorine Substitution: The 4-fluoro-3-methylphenyl analog () demonstrates how electronegative substituents can enhance binding to targets like carbonic anhydrases by forming halogen bonds .

Ring Fusion Orientation :

  • Pyrido[2,3-e] fusion (target compound) vs. pyrido[4,3-e] (Torsemide analogs) alters the spatial arrangement of the heterocyclic system, impacting interactions with enzymatic active sites. For example, Torsemide-related compounds inhibit carbonic anhydrase isoforms IX/XII due to optimized steric compatibility with the enzyme’s hydrophobic pocket .

Biological Activity: Carbonic Anhydrase Inhibition: Analogs like 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide derivatives show selective inhibition of tumor-associated isoforms (hCA IX/XII) with IC₅₀ values in the nanomolar range . Antiparasitic Activity: Chlorinated derivatives (e.g., 7-chloro-substituted compounds) exhibit broad-spectrum activity against Trypanosoma species, with EC₅₀ values <10 μM .

Synthetic Routes: Alkylation of sodium/potassium salts (e.g., methylation of pyrido[4,3-e]-thiadiazine 1,1-dioxide) proceeds regioselectively at the pyridine nitrogen, as observed in . Curtius rearrangement and hydrazinolysis are common methods for constructing the thiadiazine core, as demonstrated in the synthesis of pyrazolo-thiadiazine derivatives () .

Biological Activity

The compound 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also referred to as a pyrido-thiadiazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N3O3SC_{13}H_{11}N_{3}O_{3}S, with a molecular weight of approximately 289.31 g/mol. The structure comprises a pyrido-thiadiazine core substituted with an ethylphenyl group, which is believed to influence its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrido-thiadiazines exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the thiadiazine moiety enhances antibacterial activity due to its ability to disrupt bacterial cell wall synthesis and function .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrido-thiadiazine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The ethylphenyl substitution may enhance lipophilicity, facilitating better cell membrane penetration and increased cytotoxicity against tumor cells .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways within pathogens or cancer cells.
  • Modulation of Cell Signaling Pathways : It is suggested that the compound can interfere with signaling pathways that regulate cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various pyrido-thiadiazine derivatives, it was found that those containing electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
  • Cancer Cell Lines : Another investigation focused on the cytotoxic effects on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What are the recommended synthetic routes and optimization strategies for preparing 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?

Answer: The synthesis of this pyridothiadiazine derivative typically involves multi-step reactions starting from aryl sulfonamides and thioketones/isothiocyanates. Key steps include:

  • Cyclization : Formation of the thiadiazine ring via condensation under acidic or basic conditions (e.g., using dichloromethane as a solvent at controlled temperatures) .
  • Substitution : Introducing the 4-ethylphenyl group through electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl-aryl bonds) .
  • Oxidation : Conversion to the 1,1-dioxide form using oxidizing agents like hydrogen peroxide or m-CPBA .
    Optimization : Yield and purity improvements require solvent selection (polar aprotic solvents enhance reactivity), catalyst screening (e.g., Pd catalysts for coupling), and temperature control (e.g., reflux for cyclization).

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring structure. For example, the ethylphenyl group’s methyl protons appear as a triplet (~1.2 ppm), while aromatic protons resonate between 7.0–8.5 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (expected m/z: ~409.5 g/mol for the parent ion) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for structure-activity relationship (SAR) studies .
    Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., Torasemide derivatives) to identify deviations caused by the ethylphenyl group .

Q. What physicochemical properties are most relevant for experimental design (e.g., solubility, stability)?

Answer:

  • Solubility : Low aqueous solubility (common for thiadiazines) necessitates DMSO or ethanol for in vitro assays. LogP values (~3.5) predict moderate membrane permeability .
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C. Hydrolytic stability at physiological pH (7.4) should be confirmed via accelerated stability testing .

Advanced Research Questions

Q. How does the ethylphenyl substituent influence the compound’s mechanism of action compared to methyl or methoxy analogs?

Answer: The ethyl group enhances lipophilicity, potentially improving target binding through hydrophobic interactions. For example:

  • Enzyme Inhibition : Compared to methyl-substituted analogs (e.g., Torasemide-related compounds), the ethyl group may increase affinity for PI3Kδ or carbonic anhydrase isoforms by occupying deeper hydrophobic pockets .
  • Metabolic Stability : Ethyl groups reduce oxidative metabolism compared to methoxy groups, as evidenced by CYP450 inhibition assays .
    Methodology : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with methyl/methoxy analogs and validate via enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability across studies)?

Answer: Discrepancies often arise from:

  • Assay Conditions : Varying cell lines (e.g., MDA-MB-231 vs. MCF-7) or serum concentrations in viability assays .
  • Substituent Effects : Ethylphenyl vs. toluyl groups in analogs alter potency (e.g., IC50 shifts from 0.25 µM to 0.10 µM in breast cancer models) .
    Resolution :
  • Standardize protocols (e.g., MTT assays at 48-hour exposure, 10% FBS).
  • Perform head-to-head comparisons with reference compounds (e.g., Torasemide impurities) under identical conditions .

Q. What strategies are recommended for designing in vivo studies, considering the compound’s pharmacokinetic limitations?

Answer:

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Dosing : Conduct pilot PK studies in rodents to determine bioavailability (expected t1/2: ~4–6 hours based on ethyl group’s metabolic resistance) .
  • Metabolite Tracking : LC-MS/MS to identify major metabolites (e.g., sulfoxide derivatives) and assess toxicity .

Q. How can computational modeling predict off-target interactions or toxicity risks?

Answer:

  • QSAR Models : Train models on pyridothiadiazine libraries to predict CYP450 inhibition or hERG channel binding .
  • Molecular Dynamics (MD) : Simulate binding to off-target kinases (e.g., EGFR) to prioritize in vitro selectivity screening .
    Validation : Compare predictions with high-throughput kinase profiling panels (e.g., Eurofins KinaseScan) .

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